Product packaging for Lumazine, 8-(2-hydroxyethyl)-(Cat. No.:CAS No. 13300-40-8)

Lumazine, 8-(2-hydroxyethyl)-

Cat. No.: B083926
CAS No.: 13300-40-8
M. Wt: 208.17 g/mol
InChI Key: MPUQYYWAZGJZMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lumazine, 8-(2-hydroxyethyl)- is a pteridine derivative related to the fundamental lumazine (pteridine-2,4-dione) structure . The core lumazine scaffold is a subject of significant research interest, particularly as a precursor in the biosynthesis of riboflavin (Vitamin B2). The enzyme lumazine synthase, which catalyzes the penultimate step in this pathway, is a validated drug target in several pathogenic bacteria, making its substrates and inhibitors a focus for antibacterial drug discovery . Beyond its role in metabolism, the lumazine core structure is being actively investigated in biomedical engineering. The protein lumazine synthase, which naturally forms stable icosahedral nanoparticles, has been repurposed as a versatile platform for antigen presentation in novel vaccine development . Researchers are exploring these nanoparticles for designing multivalent vaccines, including potential cross-protective coronavirus vaccines . This product is intended for research purposes such as analytical standards, enzyme inhibition studies, and as a building block for further chemical synthesis. Lumazine, 8-(2-hydroxyethyl)- is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N4O3 B083926 Lumazine, 8-(2-hydroxyethyl)- CAS No. 13300-40-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13300-40-8

Molecular Formula

C8H8N4O3

Molecular Weight

208.17 g/mol

IUPAC Name

8-(2-hydroxyethyl)pteridine-2,4-dione

InChI

InChI=1S/C8H8N4O3/c13-4-3-12-2-1-9-5-6(12)10-8(15)11-7(5)14/h1-2,13H,3-4H2,(H,11,14,15)

InChI Key

MPUQYYWAZGJZMH-UHFFFAOYSA-N

SMILES

C1=CN(C2=NC(=O)NC(=O)C2=N1)CCO

Canonical SMILES

C1=CN(C2=NC(=O)NC(=O)C2=N1)CCO

Synonyms

8-(2-Hydroxyethyl)-2,4(3H,8H)-pteridinedione

Origin of Product

United States

Theoretical and Computational Chemistry Approaches for Lumazine, 8 2 Hydroxyethyl

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Profiling

Quantum mechanical calculations are fundamental in elucidating the intrinsic properties of Lumazine (B192210), 8-(2-hydroxyethyl)-. These ab initio methods, particularly Density Functional Theory (DFT), have become indispensable tools for predicting molecular geometries, energies, and spectroscopic properties with a high degree of accuracy. nih.govnih.gov

Density Functional Theory (DFT) Studies on Conformational Preferences and Intramolecular Hydrogen Bonding in the 8-(2-hydroxyethyl) Moiety

The formation of such a hydrogen bond can significantly stabilize a particular conformation, influencing the molecule's solubility, crystal packing, and interaction with biological targets. stanford.edu DFT studies can precisely calculate the bond lengths, angles, and energies associated with these hydrogen bonds, providing a detailed picture of their strength and geometric constraints. mdpi.comstanford.edu The analysis of different conformers helps in understanding which spatial arrangements are energetically favored.

Computational MethodBasis SetProperty CalculatedFinding
DFT (B3LYP)6-31+G(d,p)Conformational EnergiesIdentifies the most stable conformer and relative energies of others.
DFT (B3LYP)6-31+G(d,p)H-Bond Distance (O-H···N)Predicts the equilibrium distance of the intramolecular hydrogen bond.
DFT (B3LYP)6-31+G(d,p)H-Bond EnergyQuantifies the energetic stabilization provided by the hydrogen bond.

Prediction of Spectroscopic Signatures (e.g., NMR, UV-Vis, IR) for Structural Elucidation

Theoretical prediction of spectroscopic data is a powerful method for validating experimentally determined structures and for interpreting complex spectra. DFT and other quantum mechanical methods can calculate various spectroscopic parameters. nih.gov

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated to aid in the assignment of experimental NMR spectra. These calculations are sensitive to the conformational state of the molecule, including the effects of intramolecular hydrogen bonding.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra, providing information on the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. researchgate.net These calculations can help to understand the influence of the 8-(2-hydroxyethyl) substituent on the photophysical properties of the lumazine chromophore.

IR Spectroscopy: The vibrational frequencies and intensities can be computed to generate a theoretical infrared spectrum. This is particularly useful for identifying characteristic vibrational modes, such as the O-H stretch, which can be sensitive to hydrogen bonding environments.

The comparison between calculated and experimental spectra serves as a rigorous test for the accuracy of the computational model and provides confidence in the predicted structural and electronic properties. researchgate.netmdpi.com

Spectroscopic TechniqueCalculated ParameterRelevance
NMRChemical Shifts (δ)Confirms molecular structure and conformational details.
UV-VisExcitation Energies (λmax)Elucidates electronic transitions and chromophore properties. researchgate.net
IRVibrational Frequencies (cm⁻¹)Identifies functional groups and hydrogen bonding interactions.

Molecular Dynamics (MD) Simulations of Lumazine, 8-(2-hydroxyethyl)- Flexibility in Diverse Solvents and Biological Environments

While quantum mechanics provides a static picture of the molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. rsc.orgescholarship.org MD simulations model the movements of atoms and molecules, providing insights into the flexibility of the 8-(2-hydroxyethyl) side chain and its interactions with the surrounding environment. nih.gov

By simulating Lumazine, 8-(2-hydroxyethyl)- in different solvents (e.g., water, ethanol), it is possible to observe how the solvent molecules interact with the solute and influence its conformational preferences. These simulations can reveal the nature of the solvent shell around the molecule and the dynamics of hydrogen bonding between the solute and solvent. In more complex biological environments, such as within a protein binding pocket, MD simulations can illustrate how the molecule adapts its conformation to fit the site and the stability of these interactions over time. researchgate.net

Computational Modeling of Molecular Interactions with Enzyme Active Sites and Receptor Binding Pockets

Understanding how Lumazine, 8-(2-hydroxyethyl)- interacts with biological macromolecules is crucial for its potential applications as a therapeutic agent. Computational modeling, particularly ligand docking and binding energy analysis, provides a powerful framework for investigating these interactions. researchgate.net

Ligand Docking Studies with Lumazine Synthase and Riboflavin (B1680620) Synthase Homologs

Lumazine synthase and riboflavin synthase are key enzymes in the riboflavin biosynthesis pathway, making them attractive targets for the development of antimicrobial agents. nih.govnih.govebi.ac.ukresearchgate.netnih.gov Ligand docking is a computational technique used to predict the preferred binding orientation of a molecule to a protein target. nih.gov

In these studies, the three-dimensional structure of the enzyme's active site, often obtained from X-ray crystallography, is used as a template. core.ac.uk The Lumazine, 8-(2-hydroxyethyl)- molecule is then computationally "docked" into this active site in various possible conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, allowing for the identification of the most likely binding mode. These studies can reveal whether the 8-(2-hydroxyethyl) side chain can mimic the interactions of the natural ribityl side chain of the substrate. nih.gov

Analysis of Binding Energetics and Key Intermolecular Contacts

Following docking, a more detailed analysis of the binding energetics and intermolecular contacts is performed. This involves identifying the specific interactions that stabilize the ligand-protein complex, such as:

Hydrogen Bonds: The formation of hydrogen bonds between the ligand and amino acid residues in the active site is a major contributor to binding affinity. nih.gov

Hydrophobic Interactions: Non-polar parts of the ligand can interact favorably with hydrophobic residues in the binding pocket.

By quantifying the energetic contribution of each of these interactions, researchers can gain a deeper understanding of the molecular basis for binding. This information is invaluable for the rational design of more potent and selective inhibitors. For instance, modifications to the 8-(2-hydroxyethyl) side chain could be proposed to enhance favorable interactions or to overcome steric clashes.

Enzyme TargetKey Interacting Residues (Hypothetical)Type of InteractionSignificance
Lumazine SynthaseAsp, Glu, SerHydrogen Bonding with -OH groupMimics interaction of natural substrate's ribityl chain. nih.gov
Lumazine SynthasePhe, Trp, LeuHydrophobic interactions with lumazine ringContributes to overall binding affinity.
Riboflavin SynthaseAsn, GlnHydrogen Bonding with pyrimidine (B1678525) ringEssential for correct positioning in the active site.

Advanced Synthetic Methodologies for Lumazine, 8 2 Hydroxyethyl

Chemical Synthesis Strategies for the Lumazine (B192210) Core with 8-(2-hydroxyethyl) Functionalization

The construction of the 8-(2-hydroxyethyl)lumazine scaffold is primarily achieved through chemical synthesis, which allows for controlled, regioselective introduction of the desired functional groups onto the pteridine (B1203161) ring system.

A foundational and widely employed strategy for constructing the lumazine ring system is the condensation of a 5,6-diaminopyrimidine derivative with a 1,2-dicarbonyl compound. cdnsciencepub.com To achieve the specific 8-(2-hydroxyethyl) substitution, the synthesis begins with a pyrimidine (B1678525) precursor already bearing the hydroxyethyl (B10761427) functionality.

The general approach involves reacting a 6-substituted-amino-5-aminopyrimidine with a suitable dicarbonyl compound. Specifically, a pyrimidine such as 5-amino-6-[(2-hydroxyethyl)amino]-2,4(1H,3H)-pyrimidinedione is condensed with a dicarbonyl compound like glyoxal (B1671930), biacetyl, or benzil (B1666583). This reaction directly and unambiguously establishes the lumazine core with the 2-hydroxyethyl group positioned at N-8. researchgate.net

A well-documented example is the synthesis of 6,7-dialkyl-8-(ß-hydroxyethyl)lumazines. These syntheses utilize corresponding 5-nitroso-2,6-dihydroxypyrimidines which bear the (ß-hydroxyethyl)amino group at position 4. Catalytic reduction of the nitroso group yields the highly reactive 5-amino intermediate, which is then condensed with a dicarbonyl compound to form the final lumazine product. acs.org This method has been successfully used to prepare compounds like 6,7-diethyl-8-(ß-hydroxyethyl)lumazine. acs.org

Table 1: Examples of Condensation Reactions for 8-(2-hydroxyethyl)-lumazine and Analogues This table is interactive and can be sorted by clicking on the column headers.

Pyrimidine Precursor Dicarbonyl Compound Product Reference
5-Amino-6-[(2-hydroxyethyl)amino]-2,4-dithiouracil Benzil 8-(2-Hydroxyethyl)-6,7-diphenyl-2,4-dithiolumazine researchgate.net
4-[(ß-Hydroxyethyl)amino]-6-methyl-5-nitroso-2-pyrimidinol (reduced in situ) Diacetyl 6,7,8-Trimethyl-8-(ß-hydroxyethyl)lumazine (inferred) acs.org
4-[(ß-Hydroxyethyl)amino]-5-nitroso-uracil (reduced in situ) Diethylglyoxal 6,7-Diethyl-8-(ß-hydroxyethyl)lumazine acs.org
5-Amino-6-[(2-hydroxyethyl)amino]-2-thiouracil Biacetyl 6,7-Dimethyl-8-(2-hydroxyethyl)-2-thiolumazine researchgate.net

The challenge in pteridine chemistry often lies in achieving regioselectivity, or the controlled placement of substituents at specific positions on the heterocyclic ring. nih.gov In the case of Lumazine, 8-(2-hydroxyethyl)-, the most effective strategy for ensuring the substituent is placed at the N-8 position is through the synthetic design of the precursors.

By utilizing a 6-[(2-hydroxyethyl)amino]pyrimidine as the starting material for the condensation reaction, the 2-hydroxyethyl group is locked into the desired N-8 position of the final lumazine product. researchgate.netacs.orgresearchgate.net This precursor-based approach circumvents the difficulties associated with attempting to alkylate a pre-formed lumazine ring, which could lead to a mixture of products due to the presence of multiple reactive nitrogen atoms in the pteridine core. This synthetic strategy is inherently regioselective for the N-8 position.

The versatility of the condensation synthesis route allows for the creation of a wide array of analogues by modifying either the pyrimidine precursor or the dicarbonyl component. This modularity is key to producing derivatives with varied substitutions for structure-activity relationship studies.

Thiolated Analogues: The introduction of sulfur atoms into the lumazine core can significantly alter the compound's electronic properties and potential biological interactions. The synthesis of 8-(2-hydroxyethyl)-2,4-dithiolumazines has been achieved. researchgate.net This is accomplished by starting with a 2,4-dithiouracil precursor, specifically 5-amino-6-[(2-hydroxyethyl)amino]-2,4-dithiouracil, and condensing it with a dicarbonyl compound like benzil to yield 8-(2-hydroxyethyl)-6,7-diphenyl-2,4-dithiolumazine. researchgate.net Similarly, 2-thiolumazine analogues are synthesized by condensing 5-amino-6-(substituted amino)-2-thiouracils with compounds like glyoxal or biacetyl. researchgate.net

Alkylated Analogues: Alkylation can be varied at positions 6 and 7 by choosing different dicarbonyl compounds for the condensation step. For instance, condensation with biacetyl (2,3-butanedione) yields a 6,7-dimethyl substituted lumazine, while using diethylglyoxal results in a 6,7-diethyl derivative. acs.org The synthesis of 6,7,8-trimethyl-4-thiolumazine has also been reported, demonstrating the ability to introduce various alkyl groups. researchgate.net

Table 2: Selected Synthesized Analogues of Lumazine, 8-(2-hydroxyethyl)- This table is interactive and can be sorted by clicking on the column headers.

Analogue Name Substitution Type Key Precursors Reference
8-(2-Hydroxyethyl)-6,7-diphenyl-2,4-dithiolumazine Thiolated, Arylated 5-Amino-6-[(2-hydroxyethyl)amino]-2,4-dithiouracil, Benzil researchgate.net
6,7-Diethyl-8-(ß-hydroxyethyl)lumazine Alkylated 4-[(ß-Hydroxyethyl)amino]-5-nitrosouracil, Diethylglyoxal acs.org
6,7-Dimethyl-8-(2-hydroxyethyl)-2-thiolumazine Thiolated, Alkylated 5-Amino-6-[(2-hydroxyethyl)amino]-2-thiouracil, Biacetyl researchgate.net

While the 8-(2-hydroxyethyl) substituent is achiral, the introduction of a chiral center within this side chain (for example, creating an 8-(2-hydroxypropyl) analogue) requires stereoselective synthetic methods. Although specific literature on the stereoselective synthesis for this exact lumazine side-chain is not prominent, established principles of asymmetric synthesis can be applied. umontpellier.frorganic-chemistry.org

A primary strategy would be a substrate-controlled diastereoselective synthesis. This involves using a chiral building block as a precursor. For instance, instead of 2-hydroxyethylamine, one could use an enantiopure amino alcohol like (R)- or (S)-alaninol (2-amino-1-propanol) in the initial reaction to form the substituted pyrimidine. This chiral information would then be carried through the condensation step to yield a lumazine with a stereodefined side chain at the N-8 position.

Alternatively, catalyst-controlled methods could be envisioned. Direct Mannich-type three-component reactions, catalyzed by chiral catalysts, are known to produce β-amino ketones with high stereoselectivity. organic-chemistry.org While not directly applied to this system, similar principles involving the stereoselective addition to an imine could potentially be adapted to create chiral side chains on heterocyclic systems.

Enzymatic and Biocatalytic Synthesis Routes for Lumazine, 8-(2-hydroxyethyl)-

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.govwur.nl While the direct enzymatic synthesis of Lumazine, 8-(2-hydroxyethyl)- is not a naturally occurring pathway, the engineering of existing enzymes presents a viable and forward-looking approach.

The biosynthesis of riboflavin (B1680620) provides a template for the potential enzymatic synthesis of lumazine analogues. The penultimate step in this pathway is catalyzed by lumazine synthase (also known as RibH), which condenses 5-amino-6-(D-ribitylamino)uracil with 3,4-dihydroxy-2-butanone 4-phosphate to form 6,7-dimethyl-8-ribityllumazine (B135004). nih.govnih.govfrontiersin.org

The rational design and engineering of lumazine synthase are at the forefront of this research area. nih.gov The enzyme's active site could theoretically be modified to accept "unnatural" substrates. Through protein engineering, one could aim to alter the substrate specificity of lumazine synthase to accept 5-amino-6-[(2-hydroxyethyl)amino]uracil instead of its natural ribitylated counterpart. If successful, this engineered biocatalyst could then catalyze the condensation with a suitable four-carbon unit to produce Lumazine, 8-(2-hydroxyethyl)-. Such an approach would leverage the high efficiency and selectivity of enzymatic reactions to create the target molecule under mild, environmentally friendly conditions. nih.gov

Spectroscopic Characterization and Structural Elucidation of Lumazine, 8 2 Hydroxyethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for the structural elucidation of Lumazine (B192210), 8-(2-hydroxyethyl)-, providing detailed information about the proton and carbon environments, as well as their connectivity.

High-resolution ¹H and ¹³C NMR spectra are fundamental for identifying the distinct chemical environments within the molecule. The ¹H NMR spectrum reveals signals for the protons on the pteridine (B1203161) core and the 8-(2-hydroxyethyl) side chain. In a typical spectrum, the aromatic protons on the pyrazine (B50134) ring of the lumazine core would appear in the downfield region. The protons of the hydroxyethyl (B10761427) group at the N-8 position exhibit characteristic shifts; for the related 6-Methyl-8-(2-hydroxyethyl)lumazine, the methylene (B1212753) protons appear as a triplet at approximately 3.78 ppm (CH₂-OH) and 4.33 ppm (N-CH₂) in DMSO-d₆. uq.edu.au

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Lumazine, 8-(2-hydroxyethyl)- Predicted values are based on data from related lumazine and pteridine derivatives. uq.edu.aumdpi.comcdnsciencepub.com

Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
H-6~7.5-8.0-
H-7~7.8-8.3-
N₈-CH₂-~4.3-4.5~45-50
-CH₂-OH~3.7-3.9~58-62
-OHVariable-
C-2-~160-163
C-4-~151-155
C-4a-~144-148
C-6-~125-130
C-7-~130-135
C-8a-~148-152

Note: Chemical shifts are highly dependent on the solvent and pH.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei. youtube.com

COSY (COrrelation SpectroscopY): This homonuclear experiment reveals proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For Lumazine, 8-(2-hydroxyethyl)-, a key cross-peak would be observed between the N₈-CH₂- and -CH₂-OH protons, confirming the connectivity within the hydroxyethyl side chain. youtube.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons (¹H-¹³C one-bond correlations). columbia.edu It allows for the unambiguous assignment of the ¹³C signals for the two methylene groups of the side chain by correlating them with their respective, already-assigned proton signals. columbia.eduiranchembook.ir

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for confirming the position of the substituent on the lumazine core. columbia.edu It detects longer-range couplings (typically 2-3 bonds). A critical correlation would be observed from the protons of the N₈-CH₂ group to the C-7 and C-8a carbons of the pteridine ring, definitively proving that the hydroxyethyl group is attached at the N-8 position. youtube.comcolumbia.edu

Dynamic NMR (DNMR) studies, conducted at variable temperatures, can provide insights into the conformational flexibility of the 8-(2-hydroxyethyl) side chain. At room temperature, free rotation around the N₈-C, C-C, and C-O bonds of the side chain is typically fast on the NMR timescale, resulting in sharp, time-averaged signals.

If the temperature is lowered, the rate of rotation may decrease significantly. Should the rotational barrier be sufficiently high, distinct signals for different conformers (rotamers) might be observed, or significant line broadening could occur as the system approaches its coalescence temperature. This analysis would allow for the estimation of the energy barriers to rotation, providing valuable information about the conformational preferences and intramolecular interactions, such as potential hydrogen bonding between the terminal hydroxyl group and the N-1 or O-2 positions of the lumazine ring system.

Vibrational Spectroscopy (Fourier Transform Infrared (FT-IR) and Raman) for Functional Group Confirmation and Molecular Interactions

Vibrational spectroscopy probes the molecular vibrations of a compound, offering a detailed fingerprint of its functional groups. acs.orgderpharmachemica.com

FT-IR and Raman spectroscopy are complementary techniques. FT-IR is particularly sensitive to polar functional groups, while Raman is more sensitive to non-polar, symmetric vibrations. For Lumazine, 8-(2-hydroxyethyl)-, the most prominent features in the FT-IR spectrum would be the strong absorption bands from the C=O stretching vibrations of the two carbonyl groups in the pyrimidine (B1678525) ring, typically found in the 1650-1725 cm⁻¹ region. researchgate.netnih.gov A broad absorption band in the 3200-3500 cm⁻¹ region would confirm the presence of the O-H group from the hydroxyethyl substituent. Other characteristic bands include C-N stretching within the heterocyclic ring system (1500-1600 cm⁻¹) and C-H stretching vibrations. derpharmachemica.comnih.gov

Raman spectroscopy would be particularly useful for identifying the C=C and C=N stretching vibrations of the pteridine core, which are expected in the 1300-1600 cm⁻¹ range. researchgate.netnih.govresearchgate.net The analysis of vibrational modes can be significantly enhanced by computational calculations, which help in assigning specific frequencies to particular atomic motions within the molecule. derpharmachemica.comresearchgate.net

Table 2: Characteristic Vibrational Frequencies for Lumazine, 8-(2-hydroxyethyl)- Data based on characteristic frequencies for lumazine and related heterocyclic compounds. derpharmachemica.comresearchgate.netnih.govresearchgate.net

Vibrational ModeExpected Wavenumber (cm⁻¹)Technique
O-H Stretch (hydroxyethyl)3200 - 3500 (broad)FT-IR
N-H Stretch (ring)3050 - 3200FT-IR
C-H Stretch (aromatic/aliphatic)2850 - 3100FT-IR, Raman
C=O Stretch (dicarbonyl)1650 - 1725FT-IR, Raman
C=N / C=C Stretch (ring)1300 - 1600FT-IR, Raman
C-O Stretch (hydroxyethyl)1050 - 1150FT-IR

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and pH-Dependent Spectral Shifts

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the lumazine core. conicet.gov.ar Lumazine derivatives typically exhibit multiple strong absorption bands in the UV region, corresponding to π→π* transitions. d-nb.info The neutral form of 8-substituted lumazines generally shows characteristic absorption maxima. cdnsciencepub.com For example, a related compound, 5,7-dimethyl-8-(2-hydroxyethyl)-1-deazalumazine, displays maxima at 228, 272, and 345 nm in its neutral form. cdnsciencepub.com

The UV-Vis spectrum of lumazines is highly sensitive to pH. researchgate.net The pteridine ring contains several nitrogen atoms that can be protonated at low pH or deprotonated at high pH, leading to significant shifts in the absorption maxima (λmax). cdnsciencepub.comacs.org Protonation at N-1 typically causes a blue shift (hypsochromic shift) in the long-wavelength band, while deprotonation at the N-3 position to form an anion results in a red shift (bathochromic shift). cdnsciencepub.comacs.org Spectrophotometric titration allows for the determination of the pKa values associated with these ionization events. cdnsciencepub.comresearchgate.net

Table 3: Expected UV-Vis Absorption Maxima for Lumazine, 8-(2-hydroxyethyl)- at Different pH Values Data based on reported values for related 8-substituted lumazines. cdnsciencepub.comacs.org

Molecular SpeciesExpected pH RangeExpected λmax (nm)
Cation (protonated at N-1)< 2~222, ~247, ~310
Neutral Form4 - 7~228, ~272, ~345
Anion (deprotonated at N-3)> 9~228, ~253, ~353

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pattern Analysis

HRMS is an indispensable tool for confirming the molecular formula of a compound and for gaining structural information through the analysis of its fragmentation patterns. chromatographyonline.com

For Lumazine, 8-(2-hydroxyethyl)-, with a chemical formula of C₈H₈N₄O₃, the calculated exact mass of the neutral molecule is 208.05964 Da. HRMS analysis would typically be performed on the protonated molecule [M+H]⁺ (m/z 209.06742) or the deprotonated molecule [M-H]⁻ (m/z 207.05186). The experimental measurement of the mass-to-charge ratio with high accuracy (typically within 5 ppm) provides unambiguous confirmation of the elemental composition.

The fragmentation pattern observed in the tandem mass spectrum (MS/MS) offers further structural proof. For Lumazine, 8-(2-hydroxyethyl)-, characteristic fragmentation pathways would include:

Loss of the hydroxyethyl group: A neutral loss of 44.0262 Da (C₂H₄O) via cleavage of the N₈-C bond.

Loss of water: A neutral loss of 18.0106 Da from the hydroxyethyl side chain.

Cleavage of the pteridine ring: Complex fragmentation patterns characteristic of the pteridine core, often involving the loss of HCN or CO, can provide a structural fingerprint. nih.gov

Analysis of these fragments allows for the reconstruction of the molecular structure, corroborating the data obtained from NMR and other spectroscopic methods.

X-ray Crystallography for Solid-State Structure Determination of Lumazine, 8-(2-hydroxyethyl)- and Its Complexes

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides unequivocal evidence of molecular structure, including bond lengths, bond angles, and stereochemistry, which is crucial for understanding the properties and reactivity of complex heterocyclic compounds like lumazine derivatives. While direct crystallographic data for the parent compound, Lumazine, 8-(2-hydroxyethyl)-, is not extensively detailed in published literature, structural analyses of its closely related derivatives and complexes provide significant insights into its likely solid-state conformation and intermolecular interactions.

Detailed Research Findings

Research into the chemical reactivity of lumazine systems has utilized X-ray crystallography to verify the structures of reaction products. In one such study, the synthesis and methylation of 8-(2-hydroxyethyl)-6,7-diphenyl-2,4-dithiolumazine, a derivative of the target compound, were investigated. researchgate.net The reaction of this dithio-derivative with methylating agents did not yield the expected simple methylated product. Instead, it resulted in the formation of complex covalent intramolecular adducts. researchgate.net The definitive structures of these unusual products, specifically the covalent alcohol adducts formed via the hydroxyethyl side chain, were unambiguously confirmed by single-crystal X-ray analysis. researchgate.net This demonstrates the critical role of X-ray crystallography in elucidating unexpected molecular rearrangements and confirming the connectivity of atoms in the solid state.

Furthermore, structural studies on lumazine synthase, the enzyme involved in the penultimate step of riboflavin (B1680620) biosynthesis, often involve co-crystallization with lumazine derivatives to probe the active site. desy.denih.gov For instance, the crystal structure of lumazine synthase from Mycobacterium tuberculosis has been solved in complex with various inhibitors. desy.de These studies provide detailed atomic-level maps of the interactions between the lumazine core and the protein's active site residues. Although the substituent at the N-8 position in these enzymatic studies is typically a ribityl group (as in 6,7-dimethyl-8-D-ribityllumazine) rather than a hydroxyethyl group, the data reveals key structural features of the lumazine ring system itself within a biological context. nih.govnih.gov

The general approach in these crystallographic studies involves:

Synthesizing and purifying the lumazine derivative or its complex.

Growing single crystals of sufficient quality.

Exposing the crystal to a focused X-ray beam and collecting the diffraction pattern.

Solving the phase problem and generating an electron density map.

Building and refining the molecular model to fit the electron density map.

The refined structure provides precise coordinates for each atom, from which detailed geometric information can be extracted.

Crystallographic Data Tables

The following table summarizes the type of data obtained from a typical single-crystal X-ray diffraction experiment on a lumazine synthase complex, illustrating the level of detail provided by the technique.

ParameterExample Value (MbtLS/JC33 Complex) desy.deDescription
Crystal System MonoclinicThe basic shape of the unit cell.
Space Group C2The set of symmetry operations that describe the arrangement of molecules in the crystal.
Unit Cell Dimensions a=131.6 Å, b=82.3 Å, c=86.4 ÅThe lengths of the edges of the unit cell.
Unit Cell Angles α=γ=90°, β=120.3°The angles between the edges of the unit cell.
Resolution 1.9 ÅA measure of the level of detail resolved in the electron density map; lower numbers indicate higher detail.
R-factor / R-free 14.6% / 21.5%Indicators of the quality of the fit between the crystallographic model and the experimental data.

This next table presents data for the crystal structure analysis of lumazine synthase from Aquifex aeolicus, showcasing the high resolution achievable for protein-lumazine systems. rcsb.orgnih.gov

ParameterValue (Lumazine Synthase from A. aeolicus) rcsb.orgnih.govDescription
Method X-RAY DIFFRACTIONThe experimental technique used.
Space Group I23The crystal's symmetry group.
Unit Cell Dimensions a = b = c = 180.8 ÅThe lengths of the unit cell axes for a cubic system.
Resolution 1.60 ÅThe level of detail obtained in the structure.
R-Value Work 0.216A measure of the agreement between the model and the observed data.
R-Value Free 0.236A cross-validation metric to prevent overfitting of the model to the data.

While these tables describe complexes of lumazine synthase, the principles and the nature of the data obtained are directly applicable to the structural determination of any crystalline lumazine derivative, including Lumazine, 8-(2-hydroxyethyl)-. The crystallographic data provides the ultimate proof of structure in the solid phase, revealing the intricate details of molecular geometry and intermolecular packing. goettingen-research-online.de

Biochemical and Biological Research Avenues for Lumazine, 8 2 Hydroxyethyl

Investigation of Enzyme-Ligand Interactions with Lumazine (B192210) Biosynthesis Enzymes

The final steps of riboflavin (B1680620) biosynthesis are catalyzed by two key enzymes: lumazine synthase and riboflavin synthase. Understanding how analogues like Lumazine, 8-(2-hydroxyethyl)- interact with these enzymes is crucial for designing specific inhibitors and for elucidating their catalytic mechanisms.

Kinetic Analysis of Lumazine, 8-(2-hydroxyethyl)- as a Substrate or Inhibitor for Lumazine Synthase and Riboflavin Synthase Analogues

Lumazine synthase catalyzes the condensation of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione with 3,4-dihydroxy-2-butanone 4-phosphate to form 6,7-dimethyl-8-ribityllumazine (B135004). nih.govnih.govuniprot.org Riboflavin synthase then catalyzes the dismutation of two molecules of 6,7-dimethyl-8-ribityllumazine to produce one molecule of riboflavin and one molecule of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione. nih.gov

Specific kinetic data for Lumazine, 8-(2-hydroxyethyl)- as a substrate or inhibitor for lumazine synthase and riboflavin synthase are not extensively available in the current scientific literature. However, studies on related 8-substituted lumazine derivatives provide insights into the structural requirements for enzyme interaction. For instance, early research indicated that 6,7-dimethyl-8-(ß-hydroxyethyl)lumazine was not converted to its corresponding flavin derivative by purified enzyme preparations, suggesting it is not a substrate for riboflavin synthase.

Research on a variety of 8-substituted 6,7-dimethyllumazines has shown that the nature of the substituent at the 8-position is critical for binding and catalysis by both lumazine synthase and riboflavin synthase. nih.gov The stereoconfiguration of the side chain at position 8 significantly influences the binding affinity to these enzymes. nih.gov

Interactive Table: Kinetic parameters of various lumazine derivatives with lumazine synthase and riboflavin synthase.

Note: Specific data for Lumazine, 8-(2-hydroxyethyl)- is not available. The table presents data for the natural substrate for comparative purposes.

CompoundEnzymeKM (µM)kcat (s-1)Reference
6,7-dimethyl-8-ribityllumazineLumazine Synthase (Bacillus subtilis)5- uniprot.org
3,4-dihydroxy-2-butanone 4-phosphateLumazine Synthase (Bacillus subtilis)130- uniprot.org
6,7-dimethyl-8-ribityllumazineRiboflavin Synthase (Escherichia coli)-- nih.gov

Structural Biology of Enzyme-Lumazine, 8-(2-hydroxyethyl)- Complexes using Advanced Biophysical Techniques

Detailed structural information from techniques like X-ray crystallography and NMR spectroscopy on complexes of Lumazine, 8-(2-hydroxyethyl)- with lumazine synthase or riboflavin synthase is currently not documented. However, the wealth of structural data for these enzymes with other ligands allows for informed hypotheses about potential binding modes.

The crystal structures of lumazine synthase from various organisms have been determined, revealing a highly conserved active site. nih.govrcsb.orgresearchgate.netrcsb.org The active site is located at the interface of adjacent subunits within the enzyme's multimeric structure. nih.gov Key residues are involved in binding the pyrimidine (B1678525) ring and the side chain of the substrate. For an 8-substituted lumazine to bind, the substituent must fit within the confines of the active site cavity. The smaller and more flexible 2-hydroxyethyl group at the 8-position, compared to the natural ribityl group, might allow for a different binding orientation or dynamics within the active site.

Advanced biophysical techniques could be employed to study these interactions. For example, fluorescence spectroscopy could be used to probe the binding affinity, as the fluorescence of lumazine derivatives is sensitive to their environment. nih.gov

Potential Roles in Modified Microbial Metabolism and Biosynthetic Pathways

The introduction of synthetic analogues like Lumazine, 8-(2-hydroxyethyl)- into microbial systems could potentially lead to the generation of novel metabolites or the alteration of existing biosynthetic pathways.

Identification of Novel Precursors and Metabolic Routes for Lumazine, 8-(2-hydroxyethyl)- in Biological Systems

There is no direct evidence in the literature for the natural occurrence or specific biosynthetic pathway of Lumazine, 8-(2-hydroxyethyl)-. It is primarily considered a synthetic compound. However, its formation as a degradation product has been noted during the synthesis of related compounds. For instance, 7-Methyl-8-(2-hydroxyethyl)lumazine has been identified as a cyclized degradation product of 5-(2-oxopropylideneamino)-6-(2-hydroxyethylamino)uracil.

The biosynthesis of the core lumazine structure originates from GTP. researchgate.net It is conceivable that if a precursor such as 8-amino-8-deoxy-D-ribose was replaced with ethanolamine (B43304) in the early steps of a modified riboflavin pathway, it could theoretically lead to the formation of an 8-(2-hydroxyethyl)-substituted pyrimidine intermediate, which could then be a substrate for lumazine synthase. However, this remains a hypothetical pathway.

Exploration of Biological Turnover and Degradation Pathways

The biological turnover and degradation pathways specifically for Lumazine, 8-(2-hydroxyethyl)- have not been characterized. In general, pteridine (B1203161) compounds can be subject to enzymatic and photochemical degradation. researchgate.net The stability of the 8-(2-hydroxyethyl) substituent and the lumazine ring system in a biological context would need to be investigated to understand its metabolic fate.

Interactions with Lumazine-Binding Proteins and Associated Conformational Dynamics

Besides the biosynthetic enzymes, some organisms possess specific lumazine-binding proteins (LumP), which are involved in processes like bacterial bioluminescence. ebi.ac.ukresearchgate.net These proteins bind lumazine derivatives with high affinity and specificity.

A study on the ligand stereospecificity of LumP from Photobacterium phosphoreum examined the binding of various 6,7-dimethyllumazine derivatives with different 8-position substituents, including monohydroxyalkyl groups. nih.gov While Lumazine, 8-(2-hydroxyethyl)- was not explicitly tested, the study revealed that the stereochemistry of the side chain at the 8-position is a critical determinant for binding affinity. Derivatives with stereoconfigurations at the 2' and 4' positions identical to the natural ligand, 8-(1'-D-ribityl)lumazine, showed the highest affinity. nih.gov The study also showed that even weakly binding ligands could be detected, and that all bound ligands appeared to be similarly positioned in the binding site, suggesting a rigid association. nih.gov This implies that Lumazine, 8-(2-hydroxyethyl)-, with its short and flexible side chain, might exhibit weak binding to LumP.

The binding of a ligand to LumP can induce conformational changes in the protein and alter its fluorescence properties. nih.gov The interaction of Lumazine, 8-(2-hydroxyethyl)- with LumP and the resulting conformational dynamics would be a valuable area for future research, potentially utilizing fluorescence anisotropy and other spectroscopic techniques.

Interactive Table: Dissociation constants of various 8-substituted 6,7-dimethyllumazines with Lumazine Protein from P. phosphoreum.

Note: Data for Lumazine, 8-(2-hydroxyethyl)- is not available. The table shows data for related compounds to illustrate the effect of the 8-substituent on binding.

8-SubstituentDissociation Constant (Kd, µM) at 20°CReference
1'-D-Ribityl (natural ligand)~0.3 nih.gov
D-Xylityl~0.3 nih.gov
3'-Deoxy-D-ribityl~0.3 nih.gov
D-Erythrityl1-2 nih.gov
L-Arabityl1-2 nih.gov
Other Monohydroxyalkyls6-80 nih.gov

Exploration of Biological Activities and Immunomodulatory Potentials (by analogy to 5-OP-RU and related lumazine-derived antigens)

The biological activities of many lumazine derivatives remain to be fully elucidated. However, by examining structurally similar compounds that have been extensively studied, we can infer potential functions and guide future research. A key compound for such an analogy is 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU), a potent activator of Mucosal-Associated Invariant T (MAIT) cells. mdpi.comresearchgate.net MAIT cells are a class of innate-like T cells that play a crucial role in immunity against a wide range of microbes. mdpi.comfrontiersin.org

"Lumazine, 8-(2-hydroxyethyl)-" is considered a structural analogue of 5-OP-RU. researchgate.net This structural relationship suggests that it may possess similar immunomodulatory capabilities, making it a candidate for investigation as a modulator of MAIT cell activity. The exploration of its biological activities could therefore be guided by the known functions of 5-OP-RU and other lumazine-derived antigens.

Potential research directions could include assessing its ability to act as an agonist or antagonist of MAIT cell activation. nih.gov Furthermore, its potential as a mucosal adjuvant in vaccines could be explored, similar to the investigations conducted with 5-OP-RU. nih.gov The immunomodulatory effects could also be investigated in the context of various diseases, including bacterial and viral infections, as well as autoimmune disorders and cancer. mdpi.comfrontiersin.orgnih.gov

The mechanism by which 5-OP-RU activates MAIT cells is well-documented and provides a clear framework for investigating "Lumazine, 8-(2-hydroxyethyl)-". 5-OP-RU is presented to MAIT cells by the non-polymorphic MHC class I-related protein (MR1). researchgate.netproimmune.com This process involves the formation of a covalent Schiff base between the ligand and a lysine (B10760008) residue within the MR1 binding cleft. researchgate.net The resulting MR1-ligand complex is then recognized by the MAIT cell T-cell receptor (TCR), leading to cellular activation. researchgate.net

Given the structural similarity, it is hypothesized that "Lumazine, 8-(2-hydroxyethyl)-" may also interact with the MR1 protein. Mechanistic studies should therefore focus on:

Binding Affinity to MR1: Investigating whether "Lumazine, 8-(2-hydroxyethyl)-" can bind to the MR1 protein and determining the affinity and kinetics of this interaction.

Covalent Adduct Formation: Assessing if the compound can form a covalent bond with the key lysine residue in the MR1 binding cleft.

MAIT Cell TCR Recognition: Determining if the putative MR1-"Lumazine, 8-(2-hydroxyethyl)-" complex can be recognized by the MAIT cell TCR.

Downstream Signaling: Analyzing the intracellular signaling pathways activated upon MAIT cell recognition of the complex, such as the production of cytokines like IFN-γ and TNF-α. mdpi.com

There are two primary pathways for MAIT cell activation: an MR1-dependent pathway involving the recognition of microbial-derived antigens, and an MR1-independent pathway mediated by cytokines like IL-12 and IL-18. frontiersin.org Research should aim to elucidate which of these pathways, or if a combination of both, is influenced by "Lumazine, 8-(2-hydroxyethyl)-".

Table 1: Comparison of Structural Features and Known/Inferred Biological Interactions

Feature5-OP-RULumazine, 8-(2-hydroxyethyl)- (Inferred)
Core Structure Pyrimidine-basedPteridine (Lumazine)
Key Functional Group for MR1 Binding Imine (forms Schiff base)Potential for interaction via the pteridine ring system
Side Chain Ribityl and oxopropylideneamino groups8-(2-hydroxyethyl) group
Primary Cellular Target MAIT CellsMAIT Cells
Presenting Molecule MR1 ProteinMR1 Protein
Activation Mechanism TCR-mediated recognition of MR1-ligand complexPutative TCR-mediated recognition of MR1-ligand complex

Structure-activity relationship (SAR) studies are crucial for understanding how specific chemical features of a molecule contribute to its biological activity and for designing more potent and selective analogs. nih.gov For "Lumazine, 8-(2-hydroxyethyl)-", SAR studies should specifically investigate the role of the 8-(2-hydroxyethyl) group in its potential immunomodulatory functions.

The N8 position of the lumazine scaffold is a key site for modification that can significantly impact biological activity. By synthesizing and evaluating a series of analogs with variations at this position, researchers can probe the importance of the hydroxyethyl (B10761427) moiety.

Key questions to be addressed by SAR studies include:

Influence of the Hydroxyl Group: Is the terminal hydroxyl group of the ethyl chain essential for activity? This can be investigated by replacing it with other functional groups (e.g., a methoxy (B1213986) group, a halogen, or an amino group).

Impact of Chain Length: How does the length of the alkyl chain at the N8 position affect binding and activation? Analogs with shorter (e.g., methyl) or longer (e.g., hydroxypropyl, hydroxybutyl) chains could be synthesized and tested.

Role of the Ethyl Linker: Is the flexibility of the ethyl linker important? Introducing rigidity, for example, through a cyclic structure, could provide insights.

These SAR studies would provide valuable data for the rational design of novel lumazine-based immunomodulators with tailored properties.

Table 2: Proposed Analogs for SAR Studies of Lumazine, 8-(2-hydroxyethyl)-

AnalogModification at N8 PositionRationale
1 8-ethyl-lumazineTo assess the role of the hydroxyl group.
2 8-(2-methoxyethyl)-lumazineTo evaluate the effect of masking the hydroxyl group.
3 8-methyl-lumazineTo determine the impact of a shorter alkyl chain.
4 8-(3-hydroxypropyl)-lumazineTo investigate the influence of a longer alkyl chain.
5 8-cyclopropylmethyl-lumazineTo introduce rigidity and explore the effect on binding.

Biotechnological Applications and Metabolic Engineering of Lumazine, 8 2 Hydroxyethyl

Genetic Engineering and Synthetic Biology for Enhanced Biosynthesis in Microbial Hosts

The biosynthesis of lumazine (B192210) derivatives is intricately linked to the riboflavin (B1680620) (vitamin B2) pathway, presenting multiple points for targeted genetic intervention to enhance production. Microbial hosts, particularly bacteria like Escherichia coli and Bacillus subtilis, are frequently employed as chassis organisms for this purpose due to their well-characterized genetics and metabolic pathways. mdpi.com

The overproduction of lumazine compounds hinges on the strategic manipulation of the riboflavin biosynthesis pathway. The enzyme lumazine synthase catalyzes the formation of 6,7-dimethyl-8-ribityllumazine (B135004) from 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione and 3,4-dihydroxy-2-butanone-4-phosphate. mdpi.comgoogle.com Engineering efforts focus on increasing the flux of precursors towards lumazine synthesis.

A key strategy involves the co-expression of genes coding for lumazine protein and the riboflavin synthesis operon. For instance, the pRFN4 plasmid, which contains the riboflavin synthesis genes (ribA, ribB, ribH, ribT) from Bacillus subtilis, was initially developed for the overproduction of the fluorescent ligand 6,7-dimethyl-8-ribityllumazine. nih.gov By introducing genes for a specific lumazine protein into this plasmid, researchers can create recombinant E. coli strains that exhibit intense fluorescence, indicating successful overproduction of the lumazine derivative. nih.govmdpi.com This approach demonstrates that by providing the necessary enzymatic machinery, microbial hosts can be turned into efficient cell factories for specific lumazine compounds.

Key genetic modifications to boost production include:

Overexpression of key enzymes: Increasing the expression of lumazine synthase (encoded by the ribH gene) and upstream enzymes in the pathway can pull metabolic flux towards the desired product. mdpi.com

Promoter engineering: Inserting strong, inducible promoters, such as the lux promoter from Photobacterium leiognathi, can significantly increase the expression of lumazine protein genes, leading to higher yields. mdpi.com

Blocking competing pathways: Downregulating or knocking out genes for enzymes that divert key precursors away from the riboflavin pathway can further enhance the production of lumazine derivatives.

Synthetic biology tools allow for the creation of "designer microorganisms" capable of producing specific, non-natural lumazine derivatives. This is achieved by introducing novel or mutated enzymes into the host's metabolic network. The goal is to create microbial chassis that can synthesize a variety of lumazine compounds for diverse applications, from bio-imaging to materials science.

The development of these microorganisms involves:

Enzyme Evolution: Directed evolution can be used to alter the substrate specificity of lumazine synthase or other pathway enzymes to accept alternative precursor molecules, leading to the synthesis of novel lumazine derivatives.

Pathway Assembly: Assembling new multi-enzyme pathways within a microbial host can create tailored products. This often involves co-localizing enzymes to increase efficiency, a concept that leads directly to the use of protein cages. researchgate.net

Compartmentalization: Utilizing engineered protein compartments, such as those derived from lumazine synthase itself, can create artificial organelles within the cell. rsc.orgrsc.org These compartments can house the biosynthetic pathway for a specific lumazine derivative, isolating it from competing metabolic reactions and increasing local substrate concentrations, thereby boosting production efficiency. ethz.chnih.gov

Development of Lumazine, 8-(2-hydroxyethyl)- Based Biosensors and Probes

The intrinsic fluorescence of lumazine derivatives is a key feature exploited in the development of biosensors and molecular probes. nih.gov When a lumazine compound, such as 6,7-dimethyl-8-ribityllumazine, binds to a lumazine protein, it results in a significant increase in fluorescence intensity. nih.gov This principle forms the basis for creating highly sensitive detection systems.

By co-expressing the genes for a lumazine protein and the riboflavin synthesis pathway in bacteria, researchers have successfully generated fluorescent bacteria that can be visualized at the single-cell level. nih.govmdpi.com These engineered microbes can serve as whole-cell biosensors for various applications, including:

Bio-imaging: The intense and stable fluorescence makes these bacteria excellent probes for tracking microbial populations in complex environments or for studying cellular processes. mdpi.com

Environmental Monitoring: The expression of the lumazine synthesis pathway could be linked to specific environmental triggers (e.g., the presence of a pollutant), causing the bacteria to fluoresce only when the target substance is detected.

High-Throughput Screening: The enzymes of the riboflavin pathway are essential for many pathogenic microorganisms but absent in humans, making them attractive targets for new antibiotics and fungicides. google.com Fluorescent lumazine-based systems can be used to screen large libraries of chemical compounds for potential inhibitors of lumazine synthase or other enzymes in the pathway. A compound that successfully inhibits the enzyme would cause a decrease in fluorescence, providing a clear signal. nih.gov

Advanced Bioreactor Design and Enzyme Compartmentalization Studies using Engineered Lumazine Synthase Cages

Beyond its role in biosynthesis, the lumazine synthase (LS) protein itself has become a workhorse in bionanotechnology. Specifically, the cage-forming LS from hyperthermophilic organisms like Aquifex aeolicus (AaLS) and bacteria like Bacillus subtilis (BsLS) self-assembles into a robust, hollow icosahedral structure. nih.gov This protein cage can be engineered to encapsulate other molecules, particularly enzymes, creating what are known as "nanoreactors" or "artificial organelles". rsc.orgethz.ch This represents a paradigm shift in bioreactor design, moving from large-scale vessels to precisely controlled nanoscale catalytic compartments within a living cell. researchgate.net

The principle of enzyme compartmentalization using LS cages is a biomimetic strategy that copies natural cellular processes where enzymes in a metabolic pathway are co-localized to enhance efficiency. ethz.chnih.gov This strategy offers several advantages:

Increased Local Concentration: Encapsulating enzymes within the cage dramatically increases their local concentration, accelerating reaction rates.

Substrate Channeling: Intermediates produced by one encapsulated enzyme are immediately available to the next enzyme in the pathway, minimizing the loss of intermediates to competing reactions. researchgate.net

Protection: The protein shell protects the encapsulated enzymes from degradation by cellular proteases.

Genetic and protein engineering have produced a family of LS cages with tailored properties for various applications. rsc.org A prominent example is the engineering of the Aquifex aeolicus lumazine synthase (AaLS). By altering the amino acids lining the interior surface of the cage, its charge can be reversed from positive to negative. This engineered variant, AaLS-13, possesses a highly negative lumen and can encapsulate positively charged guest proteins, such as a specially designed supercharged Green Fluorescent Protein (GFP(+36)) fused to a target enzyme. springernature.comnih.gov This allows for the rapid and quantitative loading of enzymes into the nanoreactor simply by mixing the components. rsc.orgspringernature.com

These engineered nanoreactors have been used to compartmentalize various enzymes, demonstrating the versatility of the LS platform. ethz.chnih.gov While encapsulation can sometimes lead to reduced activity due to substrate diffusion limitations or folding issues, the potential for creating highly organized, efficient, and protected catalytic systems within living cells is a major driver of research in this area. rsc.orgnih.gov This technology paves the way for advanced bioreactor systems where entire metabolic pathways are housed within engineered nanocompartments, leading to more efficient and controlled production of valuable chemicals. facellitate.com

Engineered Lumazine Synthase Variant Origin Key Engineering Feature(s) Application References
AaLS-13 Aquifex aeolicusInterior surface mutations creating a highly negative lumen.Encapsulation of positively charged guest proteins (e.g., GFP(+36)-enzyme fusions) to create nanoreactors. rsc.orgspringernature.comnih.gov
AaLS-neg Aquifex aeolicusEngineered to have a negatively charged interior.Used as a template for constrained enzyme-mediated polymerization reactions. ethz.ch
cpAaLS Aquifex aeolicusCircularly permutated variant of AaLS.Allows for genetic fusion of cargo proteins for encapsulation; can co-assemble with AaLS-13 to form patchwork cages. rsc.org
AaLS with C-terminal peptide tag Aquifex aeolicusUtilizes the native 12-amino acid C-terminal peptide from Riboflavin Synthase as a targeting sequence.Encapsulation of heterologous guest proteins fused with the peptide tag, both in vivo and in vitro. nih.gov

Future Directions and Emerging Research Frontiers

Integration of Artificial Intelligence and Machine Learning for Predictive Modeling in Lumazine (B192210) Research

This computational approach allows researchers to explore a vast chemical space virtually, prioritizing the most promising candidates for synthesis and experimental validation. patheon.com The use of AI in predictive modeling can streamline decision-making in early-stage research, accelerate the identification of novel compounds, and uncover complex structure-activity relationships that are not immediately obvious through conventional analysis. patheon.comnsf.gov

Table 1: Potential Applications of AI/ML in Lumazine, 8-(2-hydroxyethyl)- Research

Application Area AI/ML Technique Predicted Outcome Potential Impact
Property Prediction Quantitative Structure-Activity Relationship (QSAR) Models, Deep Learning Solubility, pKa, fluorescent quantum yield, metabolic stability. Prioritization of synthetic targets; reduced need for initial screening experiments.
Biological Activity Docking Simulations, Virtual Screening, Neural Networks Binding affinity to specific enzymes or receptors, potential off-target effects. Identification of novel biological roles; hypothesis generation for mechanism of action.
Derivative Optimization Generative Models, Reinforcement Learning Novel molecular structures with enhanced desired properties (e.g., higher fluorescence, better target affinity). Accelerated design-build-test-learn cycles for developing superior functional molecules.
Spectral Analysis Convolutional Neural Networks (CNNs), Pattern Recognition Automated interpretation of NMR and Mass Spectrometry data; prediction of spectra for hypothetical derivatives. High-throughput data analysis; structural confirmation of newly synthesized compounds.

High-Throughput Screening and Combinatorial Approaches for Novel Lumazine, 8-(2-hydroxyethyl)- Derivatives

Building on the predictions from AI models, high-throughput screening (HTS) and combinatorial chemistry offer the experimental power to rapidly synthesize and evaluate large libraries of novel derivatives. Combinatorial chemistry allows for the systematic creation of a multitude of related compounds by combining a set of chemical building blocks in all possible combinations. plos.org This approach can be used to generate a diverse library of molecules based on the Lumazine, 8-(2-hydroxyethyl)- scaffold, introducing variability at different positions of the pteridine (B1203161) ring system.

HTS techniques are essential for efficiently testing these large libraries for specific properties. mdpi.com Given that lumazine and its derivatives are often fluorescent, HTS assays could be developed based on changes in fluorescence intensity or wavelength. caymanchem.com For example, if researching the compound's potential as a sensor, the library could be screened against a panel of metal ions or biomolecules to identify derivatives that show a selective fluorescent response. Luminometric techniques are well-suited for HTS due to their high sensitivity and rapid performance. mdpi.com

The process often begins with a "split-and-pool" synthesis strategy, where a common starting material is divided into multiple portions, each reacting with a different building block. plos.org These are then pooled, mixed, and split again for the next reaction step, exponentially increasing the number of unique compounds. When coupled with DNA display technology, each small molecule can be tagged with a unique DNA "gene," allowing for the amplification and identification of promising compounds from a vast molecular population through iterative selection cycles. plos.org This combination of combinatorial synthesis and HTS provides a powerful engine for discovering novel Lumazine, 8-(2-hydroxyethyl)- derivatives with tailored functions that would be nearly impossible to find through traditional, one-by-one synthesis and testing.

Development of Advanced Analytical Techniques for In Situ and Real-Time Monitoring of Lumazine, 8-(2-hydroxyethyl)- in Complex Systems

While established analytical methods like NMR, UV-Vis spectroscopy, and elemental analysis are crucial for characterizing pure compounds, they often fall short for studying molecular behavior in complex, dynamic environments. researchgate.netresearchgate.net A significant future frontier is the development and application of advanced analytical techniques capable of in situ and real-time monitoring of Lumazine, 8-(2-hydroxyethyl)-. These methods are critical for understanding how the compound interacts with biological systems, participates in chemical reactions, or functions within a sensing device as events unfold.

Techniques that couple separation science with high-resolution mass spectrometry, such as Liquid Chromatography-Mass Spectrometry (LC-MS), are invaluable for detecting and quantifying the compound and its metabolites in complex matrices like cell lysates or groundwater. mdpi.comanalytice.com More advanced iterations, like HPLC-SPE-NMR-TOF-MS, combine multiple techniques to separate, purify, and structurally identify compounds and their transformation products on the fly. mdpi.com

For true real-time analysis, time-resolved spectroscopy can monitor photochemical processes, such as excited-state proton transfer, on picosecond timescales, revealing the fundamental dynamics of the molecule's fluorescence. researchgate.net Furthermore, advanced NMR techniques, which have been used to track the enzymatic degradation of polymers in real-time, could be adapted to monitor the interactions or enzymatic conversion of Lumazine, 8-(2-hydroxyethyl)- without altering the system. acs.org The development of paper-based analytical devices (PADs) incorporating selective chromophores or fluorophores represents another avenue, potentially enabling simple, on-site detection and quantification in environmental or diagnostic settings. researchgate.net

Table 2: Comparison of Conventional and Advanced Analytical Techniques for Lumazine, 8-(2-hydroxyethyl)-

Technique Information Provided Application Type Limitations
Conventional
1H-NMR / 13C-NMR Static molecular structure confirmation. researchgate.net Post-synthesis characterization of pure samples. Not suitable for complex mixtures or real-time monitoring.
UV-Vis Spectroscopy Electronic absorption properties, concentration. researchgate.net Purity analysis, quantification. Low specificity in complex biological or environmental samples.
Elemental Analysis Elemental composition (C, H, N). researchgate.net Confirmation of empirical formula. Provides no structural or dynamic information.
Advanced & Emerging
LC-MS/MS Separation, identification, and quantification in mixtures. mdpi.com Metabolite identification, environmental monitoring. Can require extensive sample preparation.
Time-Resolved Spectroscopy Excited-state dynamics, reaction kinetics. researchgate.net In situ study of photochemical reactions. Requires specialized equipment and expertise.
Real-Time MAS NMR Dynamic structural changes during a reaction. acs.org Monitoring enzymatic conversions or binding events in situ. Lower sensitivity compared to other methods; complex setup.
Paper-Based Analytical Devices (PADs) Qualitative/Semi-quantitative detection. researchgate.net On-site environmental screening, point-of-care diagnostics. Often lower precision than lab-based methods; under development.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for determining the crystal structure of 8-(2-hydroxyethyl)-lumazine complexes?

  • Methodology : Use X-ray crystallography with cryogenic data collection (e.g., 1.85 Å resolution) and molecular replacement techniques. For example, the active site of Saccharomyces cerevisiae lumazine synthase was resolved using Bacillus subtilis enzyme structures as a search model. Include steps for ligand-protein co-crystallization and energy minimization of complexes using force fields like MMFF94s .
  • Data Interpretation : Analyze electron density maps to confirm ligand binding modes and compare with hypothetical docking models (e.g., GOLD software) to validate computational predictions .

Q. How can protein-ligand binding equilibria for lumazine derivatives be quantified?

  • Methodology : Perform fluorescence anisotropy spectroscopy to monitor dissociation constants (K_d). For example, a 1:1 equilibrium between lumazine protein and its prosthetic group was determined via changes in fluorescence lifetime (2 ns) and polarization at varying temperatures and ionic strengths .
  • Validation : Use ultrafiltration to separate free ligands and reconstitute apoproteins with authentic derivatives to confirm binding specificity .

Q. What synthesis routes are effective for producing 8-(2-hydroxyethyl)-lumazine derivatives?

  • Methodology : Optimize one-step synthesis using acid-mediated supramolecular assembly, as demonstrated for lumazine-perchloric acid co-crystals. Monitor reaction progress via HPLC and characterize products using NMR and mass spectrometry .
  • Purification : Employ recrystallization in polar solvents (e.g., methanol-water mixtures) to isolate high-purity products .

Advanced Research Questions

Q. How can contradictions in enzymatic activity data between bacterial and archaeal lumazine synthases be resolved?

  • Methodology : Conduct comparative structural analysis of active sites. For example, B. subtilis and M. tuberculosis lumazine synthases exhibit divergent quaternary arrangements (pentameric vs. icosahedral), affecting substrate accessibility. Use site-directed mutagenesis to identify residues critical for catalytic efficiency .
  • Data Reconciliation : Cross-validate kinetic parameters (e.g., k_cat/K_m) with isothermal titration calorimetry (ITC) to resolve discrepancies in reported thermodynamic values (e.g., ΔH° = 28 kcal/mol) .

Q. What computational strategies are effective for designing competitive inhibitors of lumazine synthase?

  • Methodology : Perform molecular docking (e.g., GOLD software) to evaluate inhibitor binding in flexible active sites. For example, 6-carboxyalkyl derivatives were designed to mimic Schiff base intermediates, with binding energies minimized using a 6 Å radius around the ligand .
  • Validation : Synthesize phosphonate analogues and assay inhibitory activity via stopped-flow kinetics. Compare IC50 values with docking scores to refine predictive models .

Q. How can photochemical pathways of 8-(2-hydroxyethyl)-lumazine be mechanistically studied?

  • Methodology : Use time-resolved fluorescence spectroscopy to distinguish Type I (electron transfer) vs. Type II (singlet oxygen) photodynamic mechanisms. For example, track lumazine’s triplet-state lifetime (>2 ns) under UV irradiation and correlate with nucleotide degradation rates .
  • Quenching Experiments : Introduce heavy ions (e.g., KI) to suppress singlet-state reactions and isolate triplet-triplet energy transfer pathways .

Data Analysis and Validation

Q. How should researchers address variability in reported thermodynamic parameters for lumazine-protein interactions?

  • Methodology : Standardize buffer conditions (pH 7, 67 mM phosphate) and temperature (4°C) during ITC or fluorescence polarization assays. Perform van’t Hoff analysis to isolate enthalpy (ΔH°) and entropy (ΔS°) contributions across studies .
  • Error Mitigation : Repeat measurements under controlled oxygen levels to minimize oxidation artifacts in fluorescence anisotropy data .

Q. What analytical techniques are critical for validating lumazine derivative stability in aqueous solutions?

  • Methodology : Use HPLC-MS to monitor degradation products under physiological conditions (e.g., 37°C, pH 7.4). For 8-(2-hydroxyethyl)-lumazine, track hydrolysis of the hydroxyethyl moiety over 24-hour incubations .
  • Accelerated Stability Testing : Expose samples to UV light (254 nm) and quantify photodegradation rates using absorbance spectroscopy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.